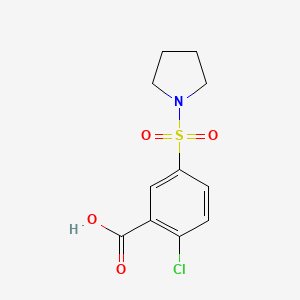

5,7-ジメチル-1H-インドール-2-カルボン酸エチル

説明

Ethyl 5,7-dimethyl-1H-indole-2-carboxylate is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . This compound is used as a reactant for the synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions .

科学的研究の応用

がん治療

5,7-ジメチル-1H-インドール-2-カルボン酸エチルなどのインドール誘導体は、癌細胞の治療のための生物活性化合物として使用されてきました . 近年、これらの化合物は様々な生物学的に重要な特性を示し、注目を集めています .

抗菌活性

インドール誘導体は、様々な細菌感染症の治療にも使用されてきました . インドール誘導体のユニークな化学構造により、細菌細胞と相互作用し、その増殖を阻害することができます .

様々な疾患の治療

インドール誘導体は、ヒトの様々な疾患の治療に使用されてきました . 神経疾患から代謝性疾患まで、幅広い病態が対象となります .

アルカロイド合成

5,7-ジメチル-1H-インドール-2-カルボン酸エチルは、特定のアルカロイドの合成における反応物として使用できます . アルカロイドは、主に塩基性窒素原子を含む天然に存在する化学物質のグループです。

CRTH2受容体拮抗薬の調製

この化合物は、CRTH2受容体拮抗薬の調製における反応物として使用できます . CRTH2はプロスタグランジンD2の受容体であり、アレルギー疾患の病態生理において重要な役割を果たしています。

インドールアミン2,3-ジオキシゲナーゼ(IDO)阻害剤の調製

5,7-ジメチル-1H-インドール-2-カルボン酸エチルは、IDO阻害剤の調製に使用できます . IDOは、免疫応答において重要な役割を果たす酵素であり、癌免疫療法薬開発のための有望な標的です。

カンナビノイドCB1受容体拮抗薬の調製

この化合物は、カンナビノイドCB1受容体拮抗薬の調製にも使用できます . CB1受容体は、エンドカンナビノイド系の主要な構成要素であり、様々な生理学的プロセスに関与しています。

抗増殖剤の調製

5,7-ジメチル-1H-インドール-2-カルボン酸エチルは、ヒト白血病K562細胞に対する抗増殖剤の調製に使用できます . これらの薬剤は癌細胞の増殖と分裂を阻害することができ、癌治療の潜在的な選択肢となります。

作用機序

Target of Action

Ethyl 5,7-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives, in general, are known to interact with their targets, leading to various biological changes . The specific interactions and resulting changes caused by ethyl 5,7-dimethyl-1H-indole-2-carboxylate remain to be elucidated.

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . .

Result of Action

Indole derivatives are known for their diverse biological activities and potential therapeutic applications . The specific effects of ethyl 5,7-dimethyl-1H-indole-2-carboxylate remain to be elucidated.

生化学分析

Biochemical Properties

Ethyl 5,7-dimethyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including ethyl 5,7-dimethyl-1H-indole-2-carboxylate, have been shown to inhibit kinase activity, which is crucial in cell signaling pathways . Additionally, this compound may interact with glycine-binding sites, acting as an antagonist . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic applications.

Cellular Effects

Ethyl 5,7-dimethyl-1H-indole-2-carboxylate exhibits various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular metabolism . Furthermore, ethyl 5,7-dimethyl-1H-indole-2-carboxylate may impact cell signaling pathways by inhibiting kinase activity, leading to altered gene expression and cellular responses . These effects underscore the compound’s potential in regulating cellular functions and its therapeutic implications.

Molecular Mechanism

The molecular mechanism of ethyl 5,7-dimethyl-1H-indole-2-carboxylate involves its interactions with various biomolecules. At the molecular level, this compound can bind to specific enzymes and proteins, modulating their activity. For instance, it has been shown to inhibit kinase activity, which plays a crucial role in cell signaling pathways . Additionally, ethyl 5,7-dimethyl-1H-indole-2-carboxylate may act as an antagonist at glycine-binding sites, further influencing cellular responses . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 5,7-dimethyl-1H-indole-2-carboxylate may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, which may impact their efficacy in in vitro and in vivo experiments . Additionally, the long-term effects of ethyl 5,7-dimethyl-1H-indole-2-carboxylate on cellular function may depend on its degradation products and their interactions with cellular components . Understanding these temporal effects is crucial for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of ethyl 5,7-dimethyl-1H-indole-2-carboxylate can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological responses . Additionally, high doses of ethyl 5,7-dimethyl-1H-indole-2-carboxylate may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These dosage effects underscore the need for careful dose optimization in preclinical and clinical studies.

Metabolic Pathways

Ethyl 5,7-dimethyl-1H-indole-2-carboxylate is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Indole derivatives are known to participate in metabolic processes, influencing metabolic flux and metabolite levels . For instance, ethyl 5,7-dimethyl-1H-indole-2-carboxylate may be metabolized by enzymes involved in the degradation of indole compounds, leading to the formation of metabolites that can further interact with cellular components . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of ethyl 5,7-dimethyl-1H-indole-2-carboxylate within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . Additionally, the distribution of ethyl 5,7-dimethyl-1H-indole-2-carboxylate in tissues can impact its efficacy and potential side effects . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications and minimizing adverse effects.

Subcellular Localization

Ethyl 5,7-dimethyl-1H-indole-2-carboxylate may exhibit specific subcellular localization, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can impact the compound’s interactions with cellular components and its overall biological activity . Understanding the subcellular localization of ethyl 5,7-dimethyl-1H-indole-2-carboxylate is crucial for elucidating its mechanism of action and optimizing its therapeutic use.

特性

IUPAC Name |

ethyl 5,7-dimethyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-16-13(15)11-7-10-6-8(2)5-9(3)12(10)14-11/h5-7,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEYVWBHOFEEOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301265048 | |

| Record name | Ethyl 5,7-dimethyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59549-49-4 | |

| Record name | Ethyl 5,7-dimethyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59549-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5,7-dimethyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301265048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

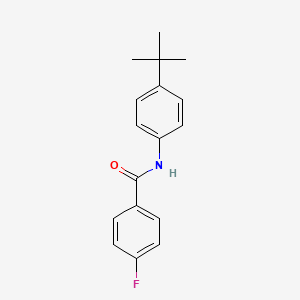

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

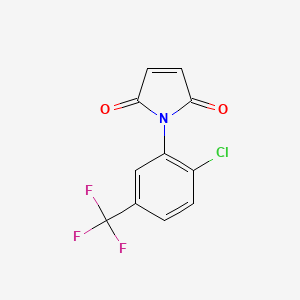

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetohydrazide](/img/structure/B1634768.png)

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B1634771.png)

![methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B1634792.png)